N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c20-19(21,22)12-3-1-2-4-13(12)24-18(27)17(26)23-10-14(25)11-5-6-15-16(9-11)29-8-7-28-15/h1-6,9,14,25H,7-8,10H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRGTMXKDQTFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives, which are then reacted with appropriate reagents to introduce the hydroxyethyl and trifluoromethylphenyl groups. The final step involves the formation of the oxalamide linkage under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure diverges from analogs primarily in its hydroxyethyl-ethanediamide side chain and trifluoromethylphenyl group. Key comparisons include:
Anti-Diabetic Analogs
- Compounds 7i and 7k (): These derivatives contain a sulfonamide-linked benzodioxin and substituted phenyl groups. Compound 7k (4-chlorophenyl) showed moderate α-glucosidase inhibition (IC₅₀ = 81.12 ± 0.13 μM), outperforming 7i (4-fluorophenyl; IC₅₀ = 86.31 ± 0.11 μM).
Antibacterial Analogs
- Compounds 8a–k (): Incorporating a 1,3,4-oxadiazole ring and substituted phenyl groups, these derivatives demonstrated potent antibacterial activity. The absence of an oxadiazole in the target compound suggests differing mechanisms, though the ethanediamide group could facilitate hydrogen bonding with microbial targets .
Anti-Inflammatory Analogs
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (): This carboxylic acid derivative exhibited anti-inflammatory potency comparable to ibuprofen. The target compound’s ethanediamide group may reduce gastrointestinal toxicity compared to carboxylic acids while maintaining affinity for cyclooxygenase enzymes .
Antimicrobial/Fungal Analogs
- Compound 7l (): Featuring a 4-chlorophenylsulfonyl group and 3,5-dimethylphenyl substituent, this analog showed strong antimicrobial activity with low hemolysis. The trifluoromethyl group in the target compound could similarly enhance selectivity against pathogens while minimizing cytotoxicity .
Mechanistic and Pharmacokinetic Considerations
- Trifluoromethyl Group : This electron-withdrawing group enhances metabolic stability and binding to hydrophobic enzyme pockets, as seen in pesticidal () and antimicrobial agents ().
- Benzodioxin Core : Shared with anti-inflammatory and antimicrobial compounds, this scaffold likely contributes to multi-target engagement .
Biological Activity
N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory potential, anti-inflammatory properties, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound's structure features a benzodioxin moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F3N3O3 |
| Molecular Weight | 373.34 g/mol |
| CAS Number | 865659-77-4 |
Enzyme Inhibition Studies
Recent studies have investigated the compound's ability to inhibit key enzymes associated with metabolic disorders and neurodegenerative diseases.
Key Findings:
- The compound was synthesized alongside various sulfonamide derivatives and screened against α-glucosidase and acetylcholinesterase enzymes. The results indicated significant inhibitory activity, suggesting potential use in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
- Specific IC50 values were reported for related compounds, indicating a promising therapeutic index for further development.
Anti-inflammatory Activity
The anti-inflammatory properties of similar benzodioxin derivatives have been documented extensively. For instance:
- Compounds with a benzodioxin structure have shown inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are critical in the inflammatory response .
- In vitro studies demonstrated that related compounds inhibited leukotriene synthesis in human polymorphonuclear leukocytes (PMNs), suggesting that this compound may exhibit similar properties .
Case Studies
-
Diabetes Management:
A study evaluated the efficacy of benzodioxin derivatives in managing blood glucose levels through enzyme inhibition. The findings indicated that compounds similar to this compound could significantly reduce postprandial glucose levels in diabetic models . -
Neuroprotection:
Research has indicated that certain benzodioxin derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) .
Q & A
Basic: What are the key synthetic pathways for synthesizing the compound, and what methodological considerations ensure high yield and purity?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of intermediates like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethylamine. Key steps include nucleophilic substitutions and amidation reactions. For example:
- Step 1: Reacting 2,3-dihydro-1,4-benzodioxin-6-yl derivatives with epoxide intermediates under basic conditions (e.g., sodium hydroxide or triethylamine) to form hydroxyethyl intermediates .
- Step 2: Amidation with 2-(trifluoromethyl)phenylacetic acid derivatives using coupling agents like EDCI/HOBt to form the ethanediamide backbone .
Methodological Considerations: - Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like the trifluoromethyl moiety .
- Monitor reaction progress via NMR spectroscopy (e.g., tracking proton shifts of amide bonds) and mass spectrometry for intermediate validation .
Advanced: How can computational chemistry and X-ray crystallography be integrated to resolve structural ambiguities in the compound?
Answer:
- Computational Modeling: Density Functional Theory (DFT) calculations can predict bond angles, torsional strains, and electronic properties of the trifluoromethyl and benzodioxin groups. For instance, molecular dynamics simulations help assess conformational stability in solution .
- X-ray Crystallography: Using SHELXL ( ), refine crystal structures to resolve ambiguities in stereochemistry, such as the spatial arrangement of the hydroxyethyl group relative to the benzodioxin ring. Challenges include overcoming weak diffraction due to flexible side chains by cryocooling crystals to 100 K .
- Synergy: Cross-validate computational predictions (e.g., hydrogen-bonding networks) with crystallographic data to confirm active conformations .
Basic: What analytical techniques are essential for characterizing the compound's purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies proton environments (e.g., hydroxyethyl protons at δ 4.2–4.5 ppm, trifluoromethylphenyl aromatic protons at δ 7.3–7.8 ppm) .
- 13C NMR confirms carbonyl carbons (amide C=O at ~168–170 ppm) and benzodioxin carbons .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) and fragments (e.g., loss of hydroxyethyl group) .
- HPLC-PDA: Quantifies purity (>95%) and detects polar by-products using C18 columns with acetonitrile/water gradients .
Advanced: What strategies address discrepancies in bioactivity data across different studies?
Answer:
- Standardized Assay Conditions:
- Mechanistic Profiling:
- Data Normalization: Report IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .
Basic: How do reaction conditions influence the formation of by-products during synthesis?
Answer:
- Temperature: Elevated temperatures (>80°C) promote side reactions like hydrolysis of the amide bond; optimal ranges are 40–60°C .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines but may cause esterification side products if residual alcohols are present .
- Catalysts: Use of DMAP (4-dimethylaminopyridine) reduces acyloxypyridinium intermediates, minimizing racemization in amidation steps .
Advanced: What role does the trifluoromethyl group play in the compound's molecular interactions, and how can this be studied?
Answer:
- Electron-Withdrawing Effects: The -CF3 group increases electrophilicity of the adjacent phenyl ring, enhancing binding to hydrophobic pockets (e.g., in enzyme active sites). This is quantified via Hammett σ constants (σm = 0.43) .
- Fluorine NMR (19F NMR): Tracks conformational changes in solution, as the -CF3 signal (δ -60 to -65 ppm) splits in chiral environments .
- Molecular Docking: Simulate interactions with targets (e.g., COX-2) using Glide or AutoDock Vina, focusing on van der Waals contacts between -CF3 and hydrophobic residues like Val523 .
Basic: What are the critical steps for ensuring reproducibility in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progression in real time .
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization from ethanol/water mixtures to remove diastereomeric impurities .
Advanced: How can isotopic labeling (e.g., 13C, 2H) elucidate metabolic pathways of the compound?
Answer:
- Synthesis of Labeled Analogs: Introduce 13C at the ethanediamide carbonyl via 13C-labeled acetic acid derivatives .
- Mass Spectrometry Imaging (MSI): Track 13C-labeled metabolites in liver microsomes to identify oxidation sites (e.g., hydroxylation of benzodioxin) .
- NMR-based Metabolomics: Detect deuterated (2H) hydroxyethyl groups in urine samples to map excretion pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
